N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring, an oxane ring, and a carboxamide group attached to a 2,4-dimethylphenyl group
Mechanism of Action
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters, leading to an overstimulation of the receptors . This overexcitation results in paralysis and eventual death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz involves the synthesis of monoamines and prostaglandins . Amitraz inhibits the activity of monoamine oxidases, enzymes responsible for the breakdown of monoamines . This inhibition leads to an accumulation of monoamines, contributing to the overexcitation of the receptors .
Result of Action
The overexcitation of the alpha-adrenergic and octopamine receptors leads to a state of hyperactivity in the insects, followed by paralysis and death . This makes Amitraz an effective insecticide and acaricide, particularly against mite or tick infestations .
Action Environment
The action of Amitraz can be influenced by various environmental factors. For instance, Amitraz is used in beekeeping to control the Varroa destructor mite . Overuse and off-label use have led to reports of resistance . Therefore, the efficacy and stability of Amitraz can be affected by factors such as the presence of resistance genes in the target population and the frequency and dosage of application .
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxane ring: This step involves the formation of the oxane ring through cyclization reactions, often using reagents like epoxides or diols.
Attachment of the carboxamide group: The carboxamide group is introduced by reacting the intermediate compound with an amine or amide under suitable conditions.
Substitution with the 2,4-dimethylphenyl group: This final step involves the substitution reaction where the 2,4-dimethylphenyl group is attached to the intermediate compound, often using reagents like halides or organometallic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiophene or oxane rings are substituted with other functional groups.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include halides, organometallic compounds, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but lacks the thiophene and oxane rings, making it less complex.
N-(2,4-dimethylphenyl)-4-thiophen-2-ylcarboxamide: This compound has a similar structure but lacks the oxane ring, which may affect its chemical and biological properties.
N-(2,4-dimethylphenyl)-4-oxane-4-carboxamide: This compound lacks the thiophene ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the thiophene, oxane, and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(14(2)12-13)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFKSJASZLIDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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